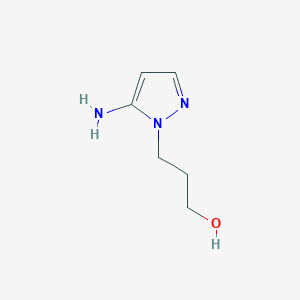
5-Amino-1-(3-hydroxypropyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-pyrazoles are a class of organic compounds that have been shown to be potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are also known for their tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
Synthesis Analysis
5-Amino-pyrazoles can be synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, Bazgir and his group described the synthesis of 3-(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)isobenzofuranones via a two-component strategy .Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . For 3(5)-aminopyrazoles, only an annular rearrangement between positions 1 and 2 is predicted .Chemical Reactions Analysis
5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
The synthesis of pyrazole derivatives, including 5-Amino-1-(3-hydroxypropyl)pyrazole, involves process optimization to achieve high yield and purity. Studies like those conducted by Wang Gui-jun demonstrate efficient methodologies for synthesizing such compounds with potential applications in various fields, including pharmaceuticals (Wang Gui-jun, 2011).
Green Chemistry Approaches
Research by Al-Matar et al. outlines green, solvent-free synthesis methods for pyrazole derivatives, emphasizing the importance of environmentally friendly chemical processes. These methods not only reduce the use of harmful solvents but also offer efficient pathways to synthesize compounds with broad biological activities (Al-Matar et al., 2010).
Structural Identification and Characterization
The structural elucidation of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. Wong et al. presented detailed characterization of 5-amino-4-hydroxyiminopyrazoles, providing insight into their chemical structure and reactivity (Wong et al., 2014).
Novel Heterocyclic Systems
Pyrazoles serve as versatile scaffolds in the synthesis of complex heterocyclic systems with potential medicinal applications. Secrieru et al. reviewed the chemistry of 3(5)-substituted pyrazoles, highlighting their role in the preparation of condensed heterocyclic systems, which are of significant interest in pharmaceutical research (Secrieru et al., 2019).
Antimicrobial and Antifungal Activities
The study of pyrazole derivatives extends into evaluating their biological activities. Titi et al. explored the synthesis and bioactivities of pyrazole compounds, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research underscores the potential of pyrazole derivatives in developing new therapeutics (Titi et al., 2020).
Zukünftige Richtungen
5-Amino-pyrazoles have shown promise in various fields, especially in pharmaceutics and medicinal chemistry . They have been used to develop new therapeutic agents, with the most relevant results obtained for anticancer/anti-inflammatory compounds . The continued exploration of these compounds in the synthesis of diverse heterocyclic scaffolds is expected to have a positive impact in these fields .
Eigenschaften
IUPAC Name |
3-(5-aminopyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDKZMGXDXIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-hydroxypropyl)pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

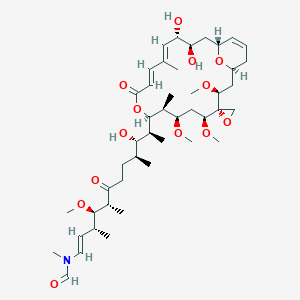
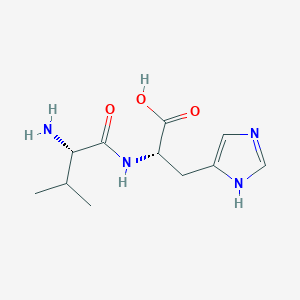
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
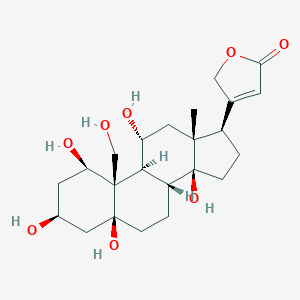
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

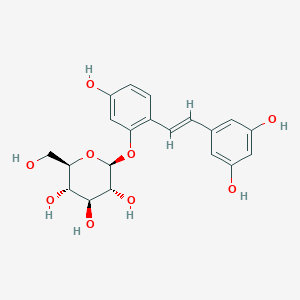

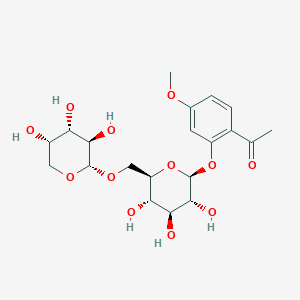


![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
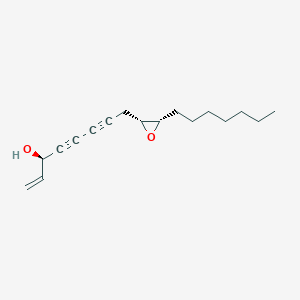
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)